Structural Elucidation of 1-(3-nitrophenyl)-1H-imidazole: A Crystallographic & Supramolecular Guide
Structural Elucidation of 1-(3-nitrophenyl)-1H-imidazole: A Crystallographic & Supramolecular Guide
Content Type: Technical Whitepaper & Methodological Framework Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Version: 1.0 (Current State Analysis)
Executive Summary
The compound 1-(3-nitrophenyl)-1H-imidazole represents a critical scaffold in the development of heme oxygenase inhibitors and antifungal azoles. Unlike its para-substituted counterparts, the meta-nitro positioning introduces unique steric and electronic vectors that significantly influence solid-state packing and solubility profiles.
This technical guide provides a rigorous framework for the synthesis, crystallization, and structural analysis of this target molecule. By synthesizing data from homologous N-aryl imidazoles, we establish a predictive model for its lattice dynamics, offering a self-validating protocol for researchers characterizing this specific intermediate.
Part 1: Molecular Architecture & Synthesis[1]
The Structural Challenge
The core structural question regarding 1-(3-nitrophenyl)-1H-imidazole is the torsion angle (
-
Electronic Drive: Conjugation favors a planar conformation (
). -
Steric Drive: Repulsion between the imidazole
and the phenyl ortho-hydrogens favors a twisted conformation ( ).
In meta-substituted systems, the nitro group (
Synthesis Protocol (Ullmann Coupling)
The most robust route to high-purity crystalline material is the copper-catalyzed Ullmann-type
Reagents: Imidazole (1.2 eq), 1-iodo-3-nitrobenzene (1.0 eq), CuI (10 mol%), L-Proline (20 mol%),
Synthesis Workflow Diagram
Figure 1: Copper-catalyzed synthesis pathway for N-arylation of imidazole, leading to crystalline product.[1]
Part 2: Crystallographic Methodology[2]
Crystal Growth Strategy
For single-crystal X-ray diffraction (SC-XRD), high-quality prisms are required.[1] The meta-nitro group increases polarity compared to the unsubstituted analog, requiring polar aprotic/protic solvent mixtures.
Recommended Protocol:
-
Dissolve 50 mg of purified product in 4 mL of hot Ethanol (
C). -
Add Acetone dropwise until slight turbidity, then clear with 1 drop of Ethanol.
-
Allow slow evaporation at room temperature (
K) in a vibration-free environment. -
Target Morphology: Yellow/Orange prisms or blocks.
Data Collection Parameters
To ensure publication-quality data (E-E-A-T standard), the following acquisition parameters are mandatory:
| Parameter | Specification | Rationale |
| Radiation Source | Mo-K | Minimizes absorption effects for aromatic organics. |
| Temperature | 100 K or 293 K | Low temp (100 K) reduces thermal vibration, improving resolution of high-angle data.[1] |
| Resolution | Required to resolve individual atomic positions clearly. | |
| Completeness | Ensures no missing reflections for accurate space group determination. | |
| Refinement | Full-matrix least-squares ( | Standard for modern small molecule crystallography (SHELXL). |
Part 3: Structural Analysis & Supramolecular Assembly
Unit Cell & Space Group Expectations
Based on homologous structures (e.g., 1-(4-nitrophenyl)imidazole), the meta-isomer is predicted to crystallize in a monoclinic system, likely space group
Key Structural Metrics to Verify:
-
Twist Angle: Measure torsion
. Expect . -
Nitro Planarity: The
plane should be nearly coplanar with the phenyl ring ( deviation) unless crystal packing forces a rotation.
Supramolecular Interaction Network
The crystal lattice is stabilized by a network of weak non-covalent interactions. The 3-nitro group acts as a primary hydrogen bond acceptor.
Dominant Interactions:
-
(Nitro): The acidic proton at
of the imidazole ring (between the two nitrogens) is a strong H-bond donor to the nitro oxygen of a neighboring molecule. -
(Imidazole): The unprotonated imidazole nitrogen (
) accepts protons from phenyl hydrogens. -
Stacking: Centroid-to-centroid distances of
Å between imidazole and phenyl rings of adjacent layers.
Packing Logic Diagram
Figure 2: Supramolecular assembly logic. The C2-H...O interaction drives the formation of molecular chains.
Part 4: Advanced Characterization (Hirshfeld Surface)
To validate the visual observations of packing, Hirshfeld Surface Analysis is the gold standard. This computational technique maps the electron density boundaries of the molecule within the crystal.[2]
Interpreting the Surface[4]
-
Surface: Map the normalized contact distance.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Red Spots: Indicate contact distances shorter than the sum of van der Waals radii (Strong H-bonds:
). -
White Areas: Contacts at van der Waals distance.
-
Blue Areas: No close contacts.
-
-
Fingerprint Plots:
-
Look for distinct "spikes" at the bottom left of the 2D plot.
-
Spike 1:
Å interactions (Nitro group). -
Spike 2:
Å interactions (Imidazole N3).
-
Protocol for Analysis
-
Software: CrystalExplorer (University of Western Australia).
-
Input: CIF file generated from Part 2.
-
Calculation: Generate surface using "High" resolution. Map
over range to Å.
References
-
Synthesis Mechanism: Sambiagio, C., et al. "Copper-catalysed N-arylation of imidazoles."[1] Synthesis 2014, 46(12), 1682-1694.
-
Crystallographic Standards: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D 2009, 65(2), 148-155.[1]
-
Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[1] CrystEngComm 2009, 11(1), 19-32.
- Comparative Nitro-Imidazole Structures: Benali-Cherif, N., et al. "Crystal structure and Hirshfeld surface analysis of 1-(4-nitrophenyl)-1H-imidazole." Acta Crystallographica Section E 2015. (Used as structural homolog for predictive modeling).
-
Ullmann Reaction Protocol: Monnier, F., & Taillefer, M. "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition 2009, 48(38), 6954-6971.
